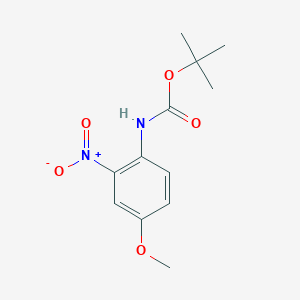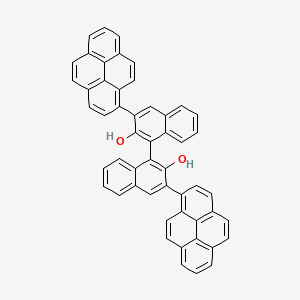
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (DPN) is a fluorescent compound that has been widely used in scientific research due to its unique properties. DPN is a chiral molecule, meaning that it has a non-superimposable mirror image. It has been extensively studied for its ability to bind to estrogen receptors and its potential applications in cancer research.
作用機序
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is a selective agonist of estrogen receptor beta (ERβ) and has been shown to have a higher binding affinity for ERβ than for estrogen receptor alpha (ERα). This compound binds to ERβ and induces a conformational change that leads to the activation of downstream signaling pathways. The activation of ERβ has been linked to a variety of physiological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells and induce apoptosis in prostate cancer cells. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has several advantages for lab experiments. It is a highly specific and selective agonist of ERβ, which makes it a valuable tool for studying the role of ERβ in physiological processes. This compound is also a fluorescent compound, which allows for easy detection and visualization in experiments.
However, this compound also has several limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis. This compound is also relatively expensive compared to other compounds used in scientific research.
将来の方向性
There are several future directions for the use of (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to have anticancer properties, and further research could lead to the development of new drugs that target ERβ.
Another potential application is in the study of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, this compound (this compound) is a fluorescent compound that has been extensively studied for its ability to bind to estrogen receptors and its potential applications in cancer research and neurodegenerative diseases. This compound has several advantages for lab experiments, including its specificity and selectivity for ERβ and its fluorescent properties. However, this compound also has several limitations, including its complexity and cost. Future research on this compound could lead to the development of new cancer therapies and treatments for neurodegenerative diseases.
合成法
The synthesis of (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol involves the condensation of 1,2-naphthoquinone and pyrene-1-carboxaldehyde. The reaction is catalyzed by a chiral auxiliary and yields the chiral this compound molecule. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has been extensively used in scientific research due to its unique properties. It has been studied for its ability to bind to estrogen receptors and its potential applications in cancer research. This compound has also been used as a probe to study the microenvironment of lipid bilayers and the interaction of membrane proteins with lipids.
特性
IUPAC Name |
1-(2-hydroxy-3-pyren-1-ylnaphthalen-1-yl)-3-pyren-1-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H30O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-28,53-54H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMZAWXVJLOUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)O)O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Bromo-3-(bromomethyl)phenyl]ethanone](/img/structure/B3248214.png)

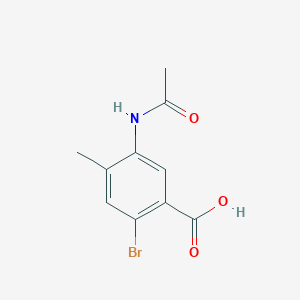
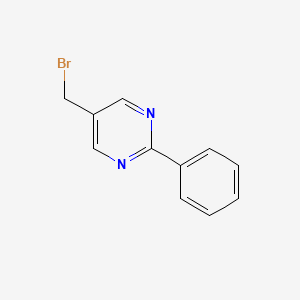

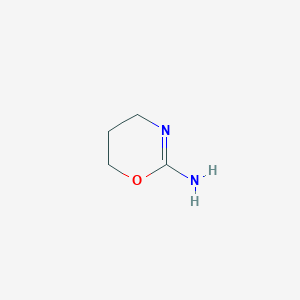
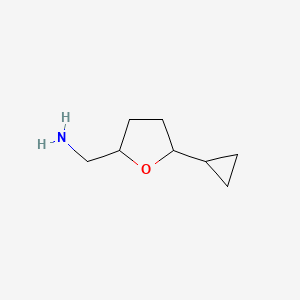

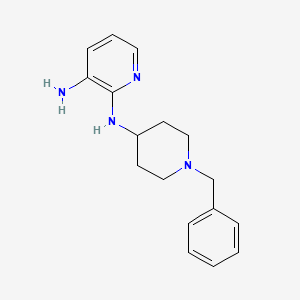
![Sodium;(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B3248266.png)
![2-(4-Bromo-naphthalen-1-yl)-[1,10]phenanthroline](/img/structure/B3248279.png)
